molecular formula C10H17NO4 B6328063 2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid CAS No. 1289384-58-2

2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid

Cat. No.: B6328063
CAS No.: 1289384-58-2
M. Wt: 215.25 g/mol
InChI Key: TXLPFPLPMZEOQB-ZETCQYMHSA-N
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Description

2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid is a chemical compound with the molecular formula C10H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative. This can be done using acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc-protected azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The azetidine ring can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative used in organic synthesis.

    tert-Butoxycarbonyl-L-alanine: A Boc-protected amino acid with similar protective group chemistry.

Uniqueness

2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid is unique due to its combination of the azetidine ring and the Boc protective group. This combination provides stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPFPLPMZEOQB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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